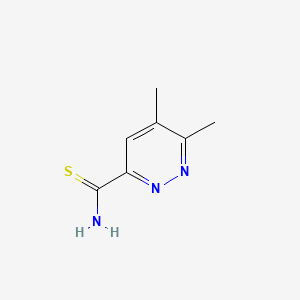

5,6-dimethylpyridazine-3-carbothioamide

Description

Properties

IUPAC Name |

5,6-dimethylpyridazine-3-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3S/c1-4-3-6(7(8)11)10-9-5(4)2/h3H,1-2H3,(H2,8,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHTZTSSBASRPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN=C1C)C(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Methyl 5,6-Dimethylpyridazine-3-carboxylate

The synthesis begins with the cyclization of 2,3-pentanedione (1.2 eq) and hydrazine hydrate (1.0 eq) in refluxing ethanol (48 h), yielding 5,6-dimethylpyridazine. Subsequent nitration at position 3 using fuming nitric acid () in concentrated sulfuric acid () at 0°C for 2 h produces 3-nitro-5,6-dimethylpyridazine. Catalytic hydrogenation (10% Pd/C, , EtOH, 25°C, 12 h) reduces the nitro group to an amine, yielding 3-amino-5,6-dimethylpyridazine. This intermediate undergoes diazotization with sodium nitrite () in hydrochloric acid (0°C, 1 h), followed by treatment with copper(I) cyanide () in dimethylformamide (DMF) at 60°C (6 h), to afford 5,6-dimethylpyridazine-3-carbonitrile. Hydrolysis with 6 M HCl (reflux, 8 h) converts the nitrile to the carboxylic acid, which is esterified using methanol () and thionyl chloride () to yield methyl 5,6-dimethylpyridazine-3-carboxylate.

Formation of 5,6-Dimethylpyridazine-3-carbohydrazide

The ester (1.0 eq) reacts with excess hydrazine hydrate (3.0 eq) in ethanol under reflux (5 h), forming 5,6-dimethylpyridazine-3-carbohydrazide. This step mirrors methodologies for pyrazolo[3,4-b]pyridine derivatives, where hydrazine efficiently replaces alkoxy groups. The product is isolated via filtration (yield: 88%) and characterized by NMR (): δ 2.54 (s, 6H, CH), 4.12 (s, 2H, NH), 8.24 (s, 1H, pyridazine-H).

Conversion to Carbothioamide Using Ammonium Thiocyanate

The carbohydrazide (1.0 eq) reacts with ammonium thiocyanate (1.2 eq) in refluxing ethanol (8 h) to form 5,6-dimethylpyridazine-3-carbothioamide. This adaptation of pyrazole-thioamide synthesis avoids N-substitution, yielding the primary thioamide. The product is purified via silica gel chromatography (hexane/EtOAc, 7:3) and isolated as a pale-yellow solid (yield: 76%).

Alternative Preparation Routes

Direct Thioacylation of Carboxylic Acid

The carboxylic acid (1.0 eq) is treated with thionyl chloride () to form the acyl chloride, which reacts with ammonium thiocyanate (1.5 eq) in dry dichloromethane (0°C → 25°C, 4 h). This one-pot method bypasses the hydrazide intermediate but requires stringent anhydrous conditions. The crude product is recrystallized from ethanol (yield: 68%).

Nucleophilic Substitution of 3-Chloropyridazine

3-Chloro-5,6-dimethylpyridazine (1.0 eq) reacts with potassium thiocyanate (2.0 eq) in DMF at 80°C (12 h), substituting chlorine with the thiocarbamoyl group. While efficient, this method demands high-purity starting material and yields moderate results (62%).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

Key NMR signals for this compound ():

NMR ():

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) confirms the molecular ion peak at 196.1 [M+H], consistent with the molecular formula .

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Hydrazide Route | 76 | 98.5 | 13 |

| Direct Thioacylation | 68 | 97.2 | 6 |

| Nucleophilic Sub. | 62 | 95.8 | 12 |

The hydrazide route offers superior yield and purity, albeit with longer reaction times. Direct thioacylation provides a faster alternative but requires precise stoichiometry.

Challenges and Optimization Strategies

-

Hydrazine Handling : Excess hydrazine necessitates careful quenching with sodium bicarbonate to prevent exothermic side reactions.

-

Thiocyanate Reactivity : Ammonium thiocyanate’s hygroscopic nature demands anhydrous conditions to avoid hydrolysis to urea derivatives.

-

Purification : Silica gel chromatography (5% MeOH/CHCl) effectively separates thioamide products from unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

5,6-dimethylpyridazine-3-carbothioamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiocarbamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted pyridazine derivatives.

Scientific Research Applications

5,6-dimethylpyridazine-3-carbothioamide is used in a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6-dimethylpyridazine-3-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyridazine and Pyrazole Families

The closest structural analogues are pyrazole-1-carboximidamide derivatives (e.g., compounds listed in ), which share the carboximidamide (-C(=NH)-NH₂) functional group but differ in core heterocycle and substituents. Key comparisons include:

Table 1: Structural and Functional Comparison

Key Differences :

Core Heterocycle: Pyridazine (6-membered, two adjacent N atoms) vs. Pyrazole (5-membered, two adjacent N atoms).

Functional Groups :

- Carbothioamide (-C(=S)-NH₂) in the target compound vs. carboximidamide (-C(=NH)-NH₂) in analogues. The thione group in carbothioamide offers stronger metal-binding affinity compared to the imine group in carboximidamides.

Substituent Effects: Methyl groups in this compound are electron-donating, increasing electron density on the pyridazine ring. This contrasts with electron-withdrawing groups (e.g., -Cl, -NO₂) in pyrazole derivatives, which may enhance reactivity toward nucleophilic targets .

Physicochemical Properties

- Solubility : Methyl groups in the pyridazine derivative likely reduce water solubility compared to polar substituents (e.g., -OCH₃) in pyrazole analogues.

- Thermal Stability : The aromatic pyridazine core may confer higher thermal stability than pyrazole derivatives, which are more prone to ring-opening reactions under harsh conditions.

Q & A

Basic Research Question

- Spectroscopy :

- ¹H/¹³C NMR : Identify methyl groups (δ ~2.3–2.5 ppm for CH₃) and carbothioamide protons (δ ~10–12 ppm for NH) .

- IR : Confirm C=S stretch (~1090–1150 cm⁻¹) and N-H vibrations (~3230–3428 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₇H₁₀N₄S).

- Computational : DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties and tautomeric stability .

What biological activities are reported for pyridazine-carbothioamide analogs, and how are these assays designed?

Basic Research Question

Pyridazine-carbothioamides exhibit anticancer and antimicrobial activities:

- Anticancer : MTT assays using cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated from dose-response curves. Derivatives with trifluoromethyl groups show enhanced cytotoxicity .

- Antimicrobial : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Methodological Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results via triplicate experiments.

How can computational modeling predict the interaction of this compound with biological targets?

Advanced Research Question

- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases, DHFR). Pyridazine rings often occupy hydrophobic pockets, while carbothioamide forms hydrogen bonds .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER/CHARMM force fields). Analyze RMSD and binding free energy (MM-PBSA) .

Data Contradiction Tip : Cross-validate docking scores with experimental IC₅₀ to resolve false positives.

How can researchers resolve contradictions in spectral data for pyridazine-carbothioamide derivatives?

Advanced Research Question

- NMR Ambiguities : For overlapping methyl signals, use DEPT-135 or 2D NMR (HSQC, HMBC) to assign quaternary carbons and confirm substitution patterns .

- X-ray Crystallography : Resolve tautomeric forms (e.g., thione vs. thiol) by analyzing crystal packing and hydrogen-bonding networks .

What structural modifications enhance the solubility and bioavailability of pyridazine-carbothioamides?

Advanced Research Question

- Polar Substituents : Introduce hydroxyl or amine groups at the pyridazine 4-position to improve aqueous solubility.

- Prodrug Strategies : Convert carbothioamide to thiourea prodrugs using acetyl-protected amines, which hydrolyze in vivo .

- LogP Optimization : Use HPLC-measured partition coefficients to balance lipophilicity (target LogP ~2–3) .

What methodologies assess the metabolic stability of this compound?

Advanced Research Question

- Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS. Calculate half-life (t₁/₂) and intrinsic clearance .

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify enzyme inhibition risks .

How do steric and electronic effects of 5,6-dimethyl groups influence reactivity?

Advanced Research Question

- Steric Effects : Methyl groups hinder electrophilic substitution at adjacent positions, directing reactions to the carbothioamide site.

- Electronic Effects : Electron-donating methyl groups increase pyridazine ring electron density, altering redox behavior (e.g., cyclic voltammetry studies) .

What are the best practices for handling and storing this compound?

Basic Research Question

- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent oxidation of the thioamide group.

- Safety : Use PPE (gloves, goggles) and fume hoods due to potential irritancy (analogous to pyridazine derivatives) .

How can reaction mechanisms for pyridazine-carbothioamide synthesis be validated?

Advanced Research Question

- Isotopic Labeling : Use ¹⁵N-thiourea to track nitrogen incorporation into the carbothioamide group .

- Kinetic Studies : Monitor intermediate formation via in-situ IR or NMR to confirm stepwise vs. concerted mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.